2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide
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Description
2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide is a useful research compound. Its molecular formula is C14H16ClN3O and its molecular weight is 277.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.0981898 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide, also known as Pyrazolam, is the enzyme acetohydroxyacid synthase (AHAS) . AHAS is a key enzyme involved in the biosynthesis of branched-chain amino acids.
Mode of Action
Pyrazolam acts by inhibiting the activity of AHAS . This inhibition disrupts the synthesis of essential branched-chain amino acids, which are crucial for protein synthesis and plant growth. The disruption in the amino acid and protein synthesis processes leads to the inhibition of weed growth .
Biochemical Pathways
The affected biochemical pathway is the synthesis of branched-chain amino acids. AHAS catalyzes the first step in this pathway. By inhibiting AHAS, Pyrazolam disrupts this pathway, leading to a deficiency of these essential amino acids in the plant, thereby inhibiting its growth .
Pharmacokinetics
It is known to be soluble in chloroform and methanol, but insoluble in water . This suggests that its bioavailability may be influenced by the solvent used for its application.
Result of Action
The result of Pyrazolam’s action is the inhibition of weed growth. By disrupting the synthesis of essential amino acids, it prevents the normal growth and development of weeds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrazolam. For instance, its solubility characteristics suggest that it may be less effective in environments with high water content . Additionally, safety data suggests that it should be stored at room temperature , indicating that extreme temperatures might affect its stability .
Properties
IUPAC Name |
2-chloro-N-[2-(2,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9-4-5-10(2)12(6-9)18-13(7-11(3)17-18)16-14(19)8-15/h4-7H,8H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBCVDAGUBSWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CC(=N2)C)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.